3,7-Dimethyloct-7-enyl pentanoate
Description
3,7-Dimethyloct-7-enyl pentanoate is a branched-chain ester characterized by a pentanoic acid moiety esterified with a terpene-derived alcohol, 3,7-dimethyloct-7-enol. Its structure features a double bond at the 7-position of the octenyl chain and methyl substituents at the 3- and 7-positions, contributing to its unique stereochemical and physicochemical properties.
Properties
CAS No. |
10580-14-0 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.387 |
IUPAC Name |
3,7-dimethyloct-7-enyl pentanoate |
InChI |
InChI=1S/C15H28O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h14H,2,5-12H2,1,3-4H3 |
InChI Key |
PDPUQTTUMMIUBR-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCCC(C)CCCC(=C)C |
Synonyms |
(-)-Pentanoic acid 3,7-dimethyl-7-octenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 3,7-dimethyloct-7-enyl pentanoate with structurally analogous esters, focusing on isomerism, ester functionality, volatility, and substituent effects.
Structural Isomerism and Double Bond Positioning
The position of the double bond in the dimethyloctenyl chain significantly influences molecular geometry and reactivity:
- Geranyl pentanoate (3,7-Dimethylocta-2,6-dienyl pentanoate): The conjugated diene system (C2–C3 and C6–C7 double bonds) increases rigidity and may improve UV stability but reduce volatility due to extended π-electron delocalization .
- 3,7-Dimethyloct-6-enyl pentanoate: The internal double bond (C6–C7) introduces steric constraints near the ester oxygen, possibly affecting hydrolysis rates .
Table 1: Structural and Functional Comparison of Dimethyloctenyl Pentanoates
| Compound | Double Bond Position | Key Features |
|---|---|---|
| This compound | C7–C8 | Terminal double bond; lower steric hindrance, higher volatility (inferred) |
| Geranyl pentanoate | C2–C3, C6–C7 | Conjugated diene; increased rigidity, UV stability |
| 3,7-Dimethyloct-6-enyl pentanoate | C6–C7 | Internal double bond; steric effects near ester group |
Ester Group Effects on Bioactivity and Stability
Comparisons with non-terpene esters highlight the role of the pentanoate group:
- Levonorgestrel pentanoate: The linear pentanoate chain in this steroid ester allows moderate planarity and steric shielding, contrasting with cyclobutylcarboxylate esters, which exhibit enhanced planarity and bioactivity due to restricted torsion angles .
- Methyl pentanoate: Simpler esters like methyl pentanoate demonstrate higher initial vapor concentrations (1,120 ppm at 1 hour) compared to pentanoic acid (950 ppm), but rapid depletion due to volatility .
Volatility and Vapor Pressure Trends
Vapor concentration studies on pentanoate derivatives reveal:
- Methyl pentanoate: Rapid evaporation (1,120 ppm at 1 hour) due to low molecular weight and minimal branching .
- This compound: Expected lower volatility than methyl pentanoate due to bulkier terpene-derived alcohol, though higher than geranyl pentanoate (conjugated diene reduces volatility).
- Hexanoic acid analogs: Increased chain length (C6 vs. C5) reduces vapor pressure but enhances persistence in headspace .
Substituent and Branching Effects
Branching in the alcohol moiety impacts solubility and intermolecular interactions:
- Bornyl pentanoate: The bicyclic bornyl group introduces significant steric bulk, reducing hydrolysis rates and enhancing thermal stability compared to linear analogs .
- Isopropyl pentanoate: Short branching (isopropyl group) increases hydrophobicity and may improve lipid solubility for flavor applications .
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